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Compound of Interest

Compound Name: Boc-D-Cyclopropylglycine

Cat. No.: B112836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant

interest in the field of medicinal chemistry and drug development. Its unique cyclopropyl moiety

introduces conformational constraints and metabolic stability to peptides, making it a valuable

building block for the synthesis of novel therapeutics, particularly those targeting neurological

disorders.[1] This technical guide provides a comprehensive overview of the spectral data for

Boc-D-Cyclopropylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

spectroscopy, and Mass Spectrometry (MS), to aid researchers in its identification,

characterization, and application.

Molecular Structure
Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid Synonyms: Boc-

D-Cpg-OH Molecular Formula: C₁₀H₁₇NO₄ Molecular Weight: 215.25 g/mol CAS Number:

609768-49-2

Spectroscopic Data
The following sections present the characteristic spectral data for Boc-D-Cyclopropylglycine.

The data is compiled from typical analysis of Boc-protected amino acids and related

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

Boc-D-Cyclopropylglycine, both ¹H and ¹³C NMR provide key information about its distinct

structural features.

The ¹H NMR spectrum of Boc-D-Cyclopropylglycine is characterized by the signals of the

tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the alpha-proton.

Assignment
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Integration

Cyclopropyl CH₂ 0.40 - 0.65 Multiplet - 4H

Cyclopropyl CH 1.10 - 1.30 Multiplet - 1H

Boc (CH₃)₃ ~1.45 Singlet - 9H

α-CH ~4.10 Doublet ~8.0 1H

NH ~5.10 Doublet ~8.0 1H

COOH 10.0 - 12.0 Broad Singlet - 1H

Note: Chemical shifts are typically reported for samples dissolved in CDCl₃ or DMSO-d₆ and

can vary depending on the solvent and concentration. The COOH proton is often broad and

may exchange with deuterium in deuterated solvents like D₂O.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
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Assignment Chemical Shift (δ, ppm)

Cyclopropyl CH₂ 5 - 10

Cyclopropyl CH 10 - 15

Boc C(CH₃)₃ ~28.3

α-C ~55

Boc C(CH₃)₃ ~80.0

Boc C=O ~155.5

Carboxyl C=O ~175.0

Note: Chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Boc-D-Cyclopropylglycine shows characteristic absorption bands for the

carboxylic acid, carbamate, and alkyl groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~3350 N-H stretch Amide (Carbamate)

~2980 C-H stretch (asymmetric) Alkyl (Boc & Cyclopropyl)

~2870 C-H stretch (symmetric) Alkyl (Boc & Cyclopropyl)

~1710 C=O stretch Carboxylic Acid

~1685 C=O stretch Amide (Carbamate)

~1520 N-H bend Amide (Carbamate)

~1160 C-O stretch Carbamate
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Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the

molecular weight and fragmentation pattern of Boc-protected amino acids.

m/z Assignment Notes

216.12 [M+H]⁺ Protonated molecular ion

238.10 [M+Na]⁺ Sodium adduct

160.09 [M+H-C₄H₈]⁺
Loss of isobutylene from the

Boc group

116.07 [M+H-Boc]⁺ Loss of the entire Boc group

Note: The observed m/z values may vary slightly depending on the instrument and ionization

conditions.

Experimental Protocols
Detailed methodologies for acquiring the spectral data are crucial for reproducibility and

accurate interpretation.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of Boc-D-Cyclopropylglycine in approximately 0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-

64) to achieve a good signal-to-noise ratio.

Set the spectral width to cover the range of 0-12 ppm.

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans will be required compared to ¹H NMR.

Set the spectral width to cover the range of 0-200 ppm.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,

TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For ¹H

NMR, integrate the signals and determine the coupling constants. Reference the spectra to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g.,

NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total

Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol
Sample Preparation: Dissolve a small amount of Boc-D-Cyclopropylglycine (e.g., 1

mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
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Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled

with a liquid chromatography system (LC-MS).

Acquisition:

Infuse the sample solution directly into the ESI source or inject it into the LC system.

Acquire the mass spectrum in positive ion mode to observe protonated molecules and

common adducts.

Set the mass range to scan from m/z 50 to 500.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve good signal intensity and minimize in-source fragmentation.

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any

significant fragment ions.

Application in Peptide Synthesis: A Workflow
Boc-D-Cyclopropylglycine is a crucial component in Solid-Phase Peptide Synthesis (SPPS)

for creating peptides with enhanced properties. The Boc protecting group is acid-labile and is

used to temporarily protect the α-amino group during peptide bond formation.

Start: Resin with Linker 1. Deprotection:
Remove Fmoc from Resin

Final Peptide

2. Wash
3. Coupling:

Add Boc-D-Cpg-OH,
DIC, HOBt

4. Wash

5. Deprotection:
Remove Boc with TFA 6. Wash 7. Couple next

Boc-AA

Repeat Steps 4-7

8. Cleavage from Resin
& Side-chain Deprotection (HF)

Final Cycle

Click to download full resolution via product page

Caption: Workflow for incorporating Boc-D-Cyclopropylglycine in SPPS.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b112836?utm_src=pdf-body
https://www.benchchem.com/product/b112836?utm_src=pdf-body-img
https://www.benchchem.com/product/b112836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This workflow illustrates the key steps in Boc-strategy solid-phase peptide synthesis. The cycle

of deprotection, washing, and coupling is repeated to elongate the peptide chain. The use of

Boc-D-Cyclopropylglycine introduces the unique cyclopropyl group, which can confer

desirable properties to the final peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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